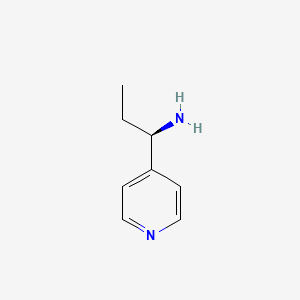

(R)-1-(Pyridin-4-yl)propan-1-amine

Description

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(1R)-1-pyridin-4-ylpropan-1-amine |

InChI |

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1 |

InChI Key |

VGFZORUFTNLGLI-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=NC=C1)N |

Canonical SMILES |

CCC(C1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-yl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and a suitable chiral amine precursor.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-4-yl)propan-1-amine may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce

Scientific Research Applications

Neurological Disorders

Research indicates that (R)-1-(Pyridin-4-yl)propan-1-amine may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have shown potential as modulators in pathways associated with neurological disorders such as depression and anxiety . In vitro studies have demonstrated its ability to influence receptor activity, suggesting that it could serve as a lead compound for developing new drugs targeting these conditions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria, including Helicobacter pylori. This bacterium is associated with gastric ulcers and other gastrointestinal disorders . The structural features of (R)-1-(Pyridin-4-yl)propan-1-amine allow for modifications that could enhance its efficacy against resistant strains.

Organic Synthesis Applications

(R)-1-(Pyridin-4-yl)propan-1-amine serves as a valuable building block in organic synthesis. Its amine group allows for further functionalization to create more complex molecules with desired properties. The presence of the pyridine ring makes it a versatile precursor in the synthesis of various bioactive compounds .

Examples of Synthetic Routes

The synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine typically involves several steps:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is established.

- Amine Functionalization : The propan-1-amine group is introduced through reductive amination or similar methods.

- Salt Formation : The dihydrochloride salt can be formed to improve solubility and stability.

These synthetic routes are adaptable depending on the desired purity and yield .

Material Science Applications

The unique combination of aromatic and aliphatic groups in (R)-1-(Pyridin-4-yl)propan-1-amine enables its use in developing novel materials. Its ability to self-assemble into supramolecular structures can be exploited in creating advanced polymeric materials with specific electrical or optical properties .

Several studies have examined the biological activity of (R)-1-(Pyridin-4-yl)propan-1-amine:

- A study demonstrated that derivatives of this compound could significantly affect neurotransmitter uptake in neuronal cells, indicating potential applications in treating mood disorders .

Synthetic Development

In synthetic chemistry, (R)-1-(Pyridin-4-yl)propan-1-amines have been utilized to create novel drug candidates through modifications that enhance their biological activity or selectivity against specific targets .

Comparison with Similar Compounds

Stereoisomers and Salt Forms

The (S)-enantiomer [(S)-1-(Pyridin-4-yl)propan-1-amine, CAS 1311254-88-2] exhibits identical molecular connectivity but differs in stereochemistry, leading to distinct biological interactions. Both enantiomers share a structural similarity score of 0.97 with the non-chiral parent compound, 1-(Pyridin-4-yl)propan-1-amine (CAS 186029-03-8), which lacks stereochemical definition . The hydrochloride derivatives of both enantiomers ([R]- and [S]-forms) show enhanced crystallinity compared to the free bases, making them preferable for formulation .

Table 1: Stereochemical and Salt Comparisons

| Compound Name | CAS Number | Similarity Score | Key Property |

|---|---|---|---|

| (R)-1-(Pyridin-4-yl)propan-1-amine | 60289-68-1 | 1.00 (HCl salt) | Chiral catalyst precursor |

| (S)-1-(Pyridin-4-yl)propan-1-amine | 1311254-88-2 | 0.97 | Mirror-image reactivity |

| 1-(Pyridin-4-yl)propan-1-amine | 186029-03-8 | 0.97 | Racemic mixture |

Structural Analogs with Modified Substituents

Triethoxysilyl-Functionalized Derivatives

This modification expands applications in hybrid materials and chromatography, unlike the simpler (R)-1-(Pyridin-4-yl)propan-1-amine, which lacks such functional handles .

Piperidine-Substituted Amines

3-(Piperidin-1-yl)propan-1-amine and 4-(piperidin-1-yl)butan-1-amine () replace the pyridinyl group with a piperidine ring and vary chain length. These compounds exhibit antagonistic activity at histamine H3 receptors, suggesting that the pyridinyl group in the target compound may alter target selectivity in neurological applications .

Positional Isomers

3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6) shifts the pyridinyl group to the third carbon of the propane chain.

Chain Length and Functional Group Variations

- 4-(Pyridin-4-yl)butan-1-amine (hypothetical): Extending the carbon chain increases molecular flexibility, which could improve binding to hydrophobic pockets in enzyme active sites.

Table 2: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Feature | Application |

|---|---|---|---|

| (R)-1-(Pyridin-4-yl)propan-1-amine | C₈H₁₂N₂ | Chiral center at C1 | Asymmetric synthesis |

| 3-(Pyridin-4-yl)propan-1-amine | C₈H₁₂N₂ | Pyridinyl at C3 | Enhanced nucleophilicity |

| N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine | C₁₆H₂₇N₃ | Dual heterocyclic system | Multi-target drug design |

Thermophysical Properties

Linear primary amines like propan-1-amine and butan-1-amine exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to branched analogs, as shown in . For (R)-1-(Pyridin-4-yl)propan-1-amine, the rigid pyridinyl group likely reduces conformational flexibility, increasing viscosity relative to non-aromatic amines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(Pyridin-4-yl)propan-1-amine, and how can enantiomeric purity be ensured?

- Methodology : A common approach involves asymmetric synthesis using chiral catalysts or resolving agents. For example, copper-catalyzed coupling reactions (e.g., Ullmann-type) with enantiomerically pure starting materials can yield the (R)-enantiomer . Post-synthesis, enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization .

Q. How can researchers characterize (R)-1-(Pyridin-4-yl)propan-1-amine using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra for pyridine ring protons (δ 8.5–7.5 ppm) and the chiral propan-1-amine backbone (δ 3.0–1.5 ppm). Compare with computed spectra or literature data .

- HRMS : Confirm molecular weight (CHN; theoretical 136.10 g/mol) using high-resolution mass spectrometry .

- IR : Identify amine N–H stretches (~3300 cm) and pyridine C=N vibrations (~1600 cm) .

Q. What biological assays are suitable for studying (R)-1-(Pyridin-4-yl)propan-1-amine’s activity?

- Methodology :

- Receptor binding : Use radioligand displacement assays (e.g., for nicotinic acetylcholine receptors, where pyridine derivatives are common ligands) .

- Enzyme inhibition : Screen against enzymes like monoamine oxidases (MAOs) using fluorometric or colorimetric substrates. Include controls for enantiomer-specific effects .

Advanced Research Questions

Q. How can computational modeling guide the design of (R)-1-(Pyridin-4-yl)propan-1-amine derivatives with enhanced binding affinity?

- Methodology :

- Perform docking studies (e.g., AutoDock Vina) to predict interactions between the compound and target proteins (e.g., kinases, GPCRs).

- Use DFT calculations to optimize the geometry and electronic properties of the chiral center and pyridine ring. Compare with crystal structures of analogous compounds .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

- Methodology :

- Enantiomer separation : Use preparative chiral chromatography to isolate (R)- and (S)-forms.

- Dose-response assays : Test each enantiomer across multiple concentrations to establish EC/IC values. Statistical analysis (e.g., ANOVA) can identify significant differences in potency or efficacy .

Q. How can researchers optimize the crystallization of (R)-1-(Pyridin-4-yl)propan-1-amine for X-ray diffraction studies?

- Methodology :

- Solvent screening : Test polar (e.g., ethanol/water) vs. non-polar (e.g., hexane) solvent systems.

- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth.

- Refinement : Use SHELXL for structure refinement, incorporating hydrogen bonding and torsional parameters from the pyridine and amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.